![molecular formula C16H17BrN2O3 B6049366 N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide CAS No. 6020-38-8](/img/structure/B6049366.png)
N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide
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Overview
Description
N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide, also known as BDP-9066, is a chemical compound that has been extensively studied for its potential use in the treatment of various medical conditions. In
Scientific Research Applications
N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide has been studied extensively for its potential application in the treatment of various medical conditions such as cancer, inflammation, and neurological disorders. In cancer research, N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Inflammation research has shown that N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In neurological research, N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide involves the inhibition of various enzymes and signaling pathways that are involved in the growth and survival of cancer cells, the regulation of inflammation, and the protection of neurons. N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammation and cancer cell growth, respectively. N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide has also been shown to activate the Nrf2/ARE pathway, which is involved in the protection of neurons.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide has been shown to have various biochemical and physiological effects, depending on the medical condition being studied. In cancer research, N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. In inflammation research, N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological research, N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide has been shown to protect neurons from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide has several advantages for lab experiments, including its high potency, selectivity, and specificity. However, N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide also has some limitations, such as its poor solubility and stability, which can affect its bioavailability and efficacy.
Future Directions
Future research on N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide should focus on its potential use in the treatment of various medical conditions, including cancer, inflammation, and neurological disorders. Specifically, future research should focus on developing novel formulations of N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide that improve its solubility and stability, as well as its bioavailability and efficacy. Additionally, future research should focus on identifying the optimal dosing regimen and treatment duration for N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide in different medical conditions. Finally, future research should focus on identifying potential drug interactions and side effects associated with the use of N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide.
Synthesis Methods
The synthesis of N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide involves the reaction of 5-bromo-2-pyridinylamine with 3,5-diethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-3,5-diethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3/c1-3-21-13-7-11(8-14(9-13)22-4-2)16(20)19-15-6-5-12(17)10-18-15/h5-10H,3-4H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZHTPUDUGARST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC2=NC=C(C=C2)Br)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362182 |
Source
|
Record name | STK378789 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6020-38-8 |
Source
|
Record name | STK378789 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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